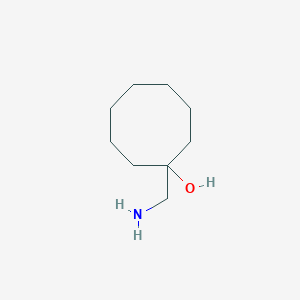

1-Aminomethyl-cyclooctanol

描述

属性

IUPAC Name |

1-(aminomethyl)cyclooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-8-9(11)6-4-2-1-3-5-7-9/h11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJRFAMOZLPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656030 | |

| Record name | 1-(Aminomethyl)cyclooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26228-67-1 | |

| Record name | 1-(Aminomethyl)cyclooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Aminomethyl-cyclooctanol: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminomethyl-cyclooctanol is a fascinating, yet sparsely documented, bifunctional organic molecule. It incorporates a primary amine and a tertiary alcohol tethered to a flexible cyclooctane ring. This unique structural arrangement imparts a distinct set of physicochemical properties and opens avenues for its application in medicinal chemistry and material science. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl oxygen and amine nitrogen) within a lipophilic carbocyclic scaffold suggests its potential as a versatile building block for constructing more complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, structure, plausible synthetic routes, and potential applications of 1-Aminomethyl-cyclooctanol, drawing upon established chemical principles and data from analogous structures due to the limited availability of direct experimental data for this specific molecule.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 126330-90-3 | |

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.26 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | Analogy with other amino alcohols |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water and nonpolar solvents. | Presence of polar amine and hydroxyl groups, and a large nonpolar cyclooctane ring. |

| pKa (amino group) | ~9.5 - 10.5 | Typical range for primary amines. |

| pKa (hydroxyl group) | ~16 - 18 | Typical range for tertiary alcohols. |

Molecular Structure and Conformation

The structure of 1-Aminomethyl-cyclooctanol features a central cyclooctane ring, which is known for its conformational flexibility, adopting various boat-chair and crown conformations. At one carbon atom of this ring, both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group are attached. This geminal substitution pattern creates a sterically hindered tertiary alcohol.

Caption: 2D representation of 1-Aminomethyl-cyclooctanol.

The conformational landscape of the cyclooctane ring will influence the spatial orientation of the functional groups, which in turn can affect its reactivity and biological interactions. Intramolecular hydrogen bonding between the amino and hydroxyl groups is possible and would stabilize certain conformations.

Synthesis of 1-Aminomethyl-cyclooctanol: A Plausible Approach

While a specific, documented synthesis for 1-Aminomethyl-cyclooctanol is not readily found, a logical and efficient synthetic route can be designed based on well-established organic reactions. A plausible two-step synthesis starting from cyclooctanone is outlined below. This approach involves a nitroaldol (Henry) reaction followed by a reduction of the nitro group.

Step 1: Henry Reaction (Nitroaldol Condensation)

The synthesis would commence with the reaction of cyclooctanone with nitromethane in the presence of a base. This reaction forms 1-(nitromethyl)cyclooctanol.

Reaction: Cyclooctanone + Nitromethane → 1-(Nitromethyl)cyclooctanol

Causality behind Experimental Choices:

-

Choice of Base: A mild base such as sodium hydroxide or potassium carbonate is typically used to deprotonate nitromethane, forming the nucleophilic nitronate anion. The choice of a weaker base minimizes self-condensation of the cyclooctanone.

-

Solvent: A polar protic solvent like methanol or ethanol is suitable for this reaction as it can solvate both the reactants and the intermediate alkoxide.

-

Temperature: The reaction is typically carried out at or below room temperature to control the exothermicity and minimize side reactions.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(nitromethyl)cyclooctanol is then reduced to a primary amine to yield the final product, 1-Aminomethyl-cyclooctanol.

Reaction: 1-(Nitromethyl)cyclooctanol → 1-Aminomethyl-cyclooctanol

Causality behind Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Raney nickel or palladium on carbon is a common and effective method for reducing nitro groups to amines.[1] This method is generally clean and high-yielding. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (THF) could be employed, although this would require more stringent anhydrous conditions.

-

Solvent: For catalytic hydrogenation, a polar solvent like methanol or ethanol is typically used.

-

Pressure and Temperature: The reaction is usually conducted under a positive pressure of hydrogen gas at room temperature or with gentle heating to facilitate the reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Nitromethyl)cyclooctanol

-

To a stirred solution of cyclooctanone (1 equivalent) in methanol, add nitromethane (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(nitromethyl)cyclooctanol, which can be purified by column chromatography.

Step 2: Synthesis of 1-Aminomethyl-cyclooctanol

-

Dissolve the crude 1-(nitromethyl)cyclooctanol (1 equivalent) in methanol.

-

Add a catalytic amount of Raney nickel (or 10% Pd/C).

-

Transfer the mixture to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield 1-Aminomethyl-cyclooctanol. The product can be further purified by distillation under reduced pressure or crystallization if it is a solid.

Caption: Proposed synthetic workflow for 1-Aminomethyl-cyclooctanol.

Predicted Spectral Properties

Due to the lack of published experimental spectra, the following are predictions based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy

-

-CH₂- (cyclooctane ring): A broad multiplet in the range of 1.4-1.8 ppm.

-

-CH₂-NH₂: A singlet or a multiplet around 2.5-3.0 ppm.

-

-NH₂ and -OH: Broad singlets that can appear over a wide range (e.g., 1.5-4.0 ppm), and their chemical shifts are concentration and solvent-dependent. These peaks would disappear upon D₂O exchange.

¹³C NMR Spectroscopy

-

-C- (cyclooctane ring): Multiple signals expected in the aliphatic region (20-40 ppm).

-

C-OH (quaternary carbon): A signal around 70-80 ppm.

-

-CH₂-NH₂: A signal around 40-50 ppm.

FTIR Spectroscopy

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.[2]

-

N-H stretch (primary amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.[3][4]

-

C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.

-

N-H bend (primary amine): A band around 1590-1650 cm⁻¹.[3]

-

C-N stretch: A medium to weak band in the 1000-1250 cm⁻¹ region.

-

C-O stretch (tertiary alcohol): A medium to strong band in the 1100-1200 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (157.15 m/z) might be observed, but it is often weak or absent in alcohols.[5]

-

Fragmentation:

-

Loss of water (M-18): A common fragmentation pathway for alcohols.[5][6][7]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen. Loss of the aminomethyl radical (•CH₂NH₂) or a larger fragment from the ring is possible.

-

A base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, is a characteristic fragmentation for primary amines.

-

Potential Applications in Drug Discovery and Material Science

While specific applications of 1-Aminomethyl-cyclooctanol are not documented, its structural features suggest several promising areas of research.

Scaffold for Novel Therapeutics

Aminocyclitols, a broader class of compounds to which 1-Aminomethyl-cyclooctanol belongs, are known for their diverse biological activities.[8][9] The cyclooctane ring provides a flexible yet constrained scaffold that can be functionalized to interact with biological targets. The primary amine and tertiary alcohol groups serve as handles for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various diseases.

-

Neurological Disorders: The structural similarity to some neuromodulatory agents suggests potential applications in developing treatments for neurological disorders. For instance, gabapentin, which contains a γ-amino acid attached to a cyclohexane ring, is a widely used anticonvulsant and analgesic.[10]

-

Antimicrobial Agents: The amino alcohol motif is present in many antimicrobial compounds. The lipophilic cyclooctane ring could enhance membrane permeability, potentially leading to new classes of antibiotics or antifungals.

Caption: Potential application areas for 1-Aminomethyl-cyclooctanol.

Building Block in Material Science

The bifunctional nature of 1-Aminomethyl-cyclooctanol makes it a candidate for the synthesis of novel polymers and functional materials. The amine and hydroxyl groups can participate in polymerization reactions to form polyamides, polyurethanes, or polyesters with unique properties conferred by the bulky and flexible cyclooctane moiety. Furthermore, it can act as a ligand for metal catalysts, potentially influencing their solubility, stability, and catalytic activity.

Conclusion

1-Aminomethyl-cyclooctanol represents a molecule of significant interest for chemical and pharmaceutical research. Although direct experimental data is scarce, its chemical properties and structure can be reliably predicted based on established chemical principles and analogous compounds. The plausible synthetic route presented in this guide offers a practical approach for its preparation, enabling further investigation into its properties and potential applications. As a versatile scaffold, 1-Aminomethyl-cyclooctanol holds promise for the development of novel therapeutics and advanced materials. Further research into this compound is warranted to fully elucidate its chemical behavior and unlock its potential.

References

- Google Patents. (n.d.). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

PrepChem.com. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Retrieved from [Link]

-

MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.

- Google Patents. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

ScienceDirect. (n.d.). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubMed. (2010). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]

-

Arkivoc. (n.d.). Nitro compounds as useful reagents for the synthesis of dicarbonyl derivatives. Retrieved from [Link]

-

PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclooctanol, 1-methyl- - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

SciELO. (2021). Article. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025). Medicinal Chemistry of Aminocyclitols | Request PDF. Retrieved from [Link]

-

ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

-

Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in Aminocyclitol Biosynthesis. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of cyclic allylic nitro compounds.

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of 5-( N , N.... Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. jove.com [jove.com]

- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

Technical Guide: Synthesis Pathways for 1-(Aminomethyl)cyclooctan-1-ol

Executive Summary

Target Molecule: 1-(Aminomethyl)cyclooctan-1-ol

CAS Registry Number: 2296-12-0 (Generic for derivatives; specific CAS may vary by salt form)

Molecular Formula:

This technical guide details the synthesis of 1-(aminomethyl)cyclooctan-1-ol, a geminal amino-alcohol featuring a cyclooctane ring. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for spiro-heterocycles and an analogue to gabapentinoid scaffolds. The steric bulk of the eight-membered ring presents unique conformational challenges compared to cyclohexane analogues, necessitating specific synthetic strategies to overcome steric hindrance at the quaternary carbon center.

This document outlines three distinct synthetic pathways, prioritized by scalability, safety, and atom economy.

Retrosynthetic Analysis

To design the most efficient synthesis, we must deconstruct the target molecule into available precursors. The geminal substitution pattern at the C1 position suggests nucleophilic addition to a carbonyl group (cyclooctanone) followed by reduction or ring-opening.

Strategic Disconnections

-

Path A (Nitroaldol): Disconnection of the

bond reveals a nitromethane anion equivalent and cyclooctanone. -

Path B (Cyanohydrin): Disconnection of the

nitrile bond leads to a cyanide nucleophile and cyclooctanone. -

Path C (Epoxide): Disconnection of the

bond implies the ring-opening of a spiro-epoxide intermediate by ammonia.

Figure 1: Retrosynthetic disconnection of 1-(aminomethyl)cyclooctan-1-ol showing three primary precursors derived from cyclooctanone.

Pathway 1: The Nitroaldol (Henry) Route (Recommended)

This pathway is designated as the "Gold Standard" for this target due to its high atom economy, absence of highly toxic cyanide intermediates, and the stability of the nitro-alcohol intermediate.

Mechanism & Logic

The synthesis begins with a Henry reaction (Nitroaldol) where nitromethane is deprotonated by a base to attack the electrophilic carbonyl of cyclooctanone. The resulting

-

Step 1 (Condensation): The use of a non-nucleophilic base (e.g., DBU or TMG) prevents side reactions.

-

Step 2 (Reduction): Raney Nickel is preferred over

for industrial scalability, though LAH is suitable for small-scale laboratory synthesis.

Figure 2: The Henry Reaction pathway involving nitromethane addition followed by catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Nitromethyl)cyclooctanol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Purge with nitrogen.

-

Reagents: Charge the flask with Cyclooctanone (1.0 eq) and Nitromethane (1.5 eq) in Ethanol (5 mL/g of ketone).

-

Catalysis: Cool the solution to 0°C. Add a catalytic amount of Sodium Ethoxide (0.1 eq) or DBU (0.05 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with dilute acetic acid. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

and concentrate. -

Purification: The nitro-alcohol is often pure enough for the next step; otherwise, purify via flash chromatography.

Step 2: Reduction to 1-(Aminomethyl)cyclooctanol

-

Setup: Use a Parr hydrogenation apparatus or a high-pressure autoclave.

-

Loading: Dissolve the 1-(nitromethyl)cyclooctanol (1.0 eq) in Methanol. Add Raney Nickel (approx. 10-20 wt% of substrate). Caution: Raney Nickel is pyrophoric; handle under water or inert gas.

-

Hydrogenation: Pressurize with

gas (50 psi / 3.5 bar) and shake/stir at room temperature for 6–12 hours. -

Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition).

-

Isolation: Evaporate the filtrate to yield the crude amino-alcohol. Recrystallize from Ethanol/Ether or convert to the Hydrochloride salt using

in dioxane for long-term storage.

Pathway 2: The Cyanohydrin Route

This is a classical route utilizing trimethylsilyl cyanide (TMSCN) to avoid the hazards of gaseous HCN or alkali cyanides in acidic media.

Mechanism & Logic

The carbonyl carbon is attacked by the cyanide anion. TMSCN is used with a Lewis acid catalyst (

Figure 3: Cyanosilylation pathway utilizing TMSCN and subsequent hydride reduction.

Critical Considerations

-

Safety: While TMSCN is safer than KCN, it hydrolyzes to release HCN in moist air. All operations must be performed in a well-ventilated fume hood.

-

Thermodynamics: Cyanohydrin formation is reversible. The use of TMSCN drives the equilibrium forward by trapping the alkoxide as a silyl ether.

Pathway 3: Epoxide Ring Opening (Corey-Chaykovsky)

This route is valuable if the researcher requires substitution on the methyl group or wishes to explore stereochemical variations in chiral analogues.

Workflow

-

Epoxidation: Reaction of Cyclooctanone with dimethylsulfoxonium methylide (generated from

and -

Ring Opening: Nucleophilic attack by ammonia (

) or an azide source (

Limitation: The ring opening of spiro-epoxides with ammonia can be sluggish due to the steric bulk of the cyclooctane ring, often requiring elevated temperatures in a sealed tube or Lewis acid catalysis (e.g.,

Comparative Analysis

| Feature | Henry Reaction (Route 1) | Cyanohydrin (Route 2) | Epoxide Opening (Route 3) |

| Overall Yield | High (70–85%) | Moderate-High (60–80%) | Moderate (50–70%) |

| Safety Profile | Moderate (Nitro compounds) | Low (Cyanide toxicity) | Moderate (NaH handling) |

| Atom Economy | Excellent | Good | Good |

| Scalability | High (Industrial standard) | Moderate (Waste disposal) | Moderate |

| Key Reagents | TMSCN, | ||

| Reaction Time | 24–48 Hours | 12–24 Hours | 24–72 Hours |

References

-

Ballini, R., et al. (2005). "The Henry Reaction: Recent Examples." Chemical Reviews, 105(3), 933–971.

-

Gregory, R. J. (1999). "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 99(12), 3649–3682.

-

Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.

-

Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Epoxides and Aziridines." Journal of the American Chemical Society, 110(22), 7538.

-

Mundy, B. P. (2005).[3] Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience. (General reference for Henry and Corey-Chaykovsky mechanisms).

Sources

The 1-Aminomethyl-cyclooctanol Scaffold: Structural Pharmacology & Mechanism in P2X7 Antagonism

[1]

Executive Summary: The Functional Pharmacophore

1-Aminomethyl-cyclooctanol is not a standalone therapeutic agent but a critical privileged scaffold used in the design of high-affinity antagonists for the P2X7 receptor (P2X7R).[1] In the context of drug discovery, this moiety serves as a "steric anchor," providing the necessary lipophilic bulk and conformational rigidity to occupy the allosteric binding pockets of purinergic channels.

This guide details the mechanism of action (MOA) of this scaffold when incorporated into bioactive ligands (e.g., indole carboxamides), its structural advantages over smaller cycloalkanes (cyclohexyl/cyclopentyl), and the experimental protocols required to validate its activity in biological systems.

Structural Biology & Pharmacodynamics

The "Gem-Disubstituted" Effect

The core structure consists of a cyclooctane ring substituted at the C1 position with both a hydroxyl group and an aminomethyl group.[1] This gem-disubstitution creates a specific spatial arrangement:

-

Steric Occlusion: The 8-membered ring (cyclooctyl) is significantly bulkier than the cyclohexyl group found in Gabapentin.[1] This increased volume is critical for filling large hydrophobic pockets within the P2X7 receptor's allosteric sites.[1]

-

Conformational Locking: The geminal substitution restricts the rotation of the aminomethyl arm, reducing the entropic cost of binding.

Mechanism of Action: P2X7 Receptor Antagonism

When integrated into P2X7 antagonists (e.g., linked via the amine to a heteroaromatic core), the 1-aminomethyl-cyclooctanol moiety functions through allosteric inhibition .

-

Binding Site Occupancy: The cyclooctyl ring inserts into a hydrophobic cleft adjacent to the ATP-binding site on the extracellular domain of the P2X7 trimer.[1]

-

Stabilization of the Closed State: The steric bulk of the cyclooctane ring physically prevents the conformational changes required for the channel pore to open upon ATP binding.[1]

-

Inhibition of Pore Dilation: Unlike typical channel gating, P2X7 can dilate to form a large non-selective pore (permeable to dyes like YO-PRO-1).[1] Ligands containing this scaffold potently block this pore formation, preventing the massive efflux of K+ and influx of Ca2+ that triggers the NLRP3 inflammasome .

Comparative SAR (Structure-Activity Relationship)

| Scaffold Feature | Biological Impact | Comparison to Analogs |

| Cyclooctyl Ring | High Hydrophobicity & Steric Bulk | Superior to cyclohexyl for deep hydrophobic pockets (e.g., P2X7).[1] |

| 1-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Increases solubility; anchors the scaffold via H-bonding to receptor residues (e.g., Ser/Thr).[1] |

| Aminomethyl Arm | Linker / Cationic Interaction | Mimics the |

Biological Pathway Visualization[1]

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of 1-aminomethyl-cyclooctanol-based antagonists.

Figure 1: Mechanism of Action.[1] The scaffold prevents the ATP-driven transition of P2X7 to the open pore state, thereby halting the downstream inflammatory cascade.

Experimental Validation Protocols

To validate the activity of ligands containing the 1-aminomethyl-cyclooctanol scaffold, the following self-validating protocols are recommended.

FLIPR Calcium Flux Assay

Objective: Quantify the potency (IC50) of the ligand in blocking ATP-induced Calcium influx.[1]

-

Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).[1]

-

Reagent Prep:

-

Protocol:

-

Plate cells (50k/well) in black-walled 96-well plates.[1] Incubate overnight.

-

Load cells with Fluo-4 AM for 45 mins at 37°C.[1]

-

Add Ligand (test compound) and incubate for 30 mins (Pre-incubation is critical for allosteric modulators).[1]

-

Inject BzATP (EC80 concentration) via FLIPR/FlexStation.[1]

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

-

-

Validation: A decrease in fluorescence peak compared to vehicle control indicates antagonism.[1]

YO-PRO-1 Dye Uptake Assay

Objective: Assess the inhibition of large pore formation (a hallmark of P2X7 activation).[1]

Synthesis & Chemical Context

While this guide focuses on biological activity, understanding the synthesis ensures reagent integrity.[1]

-

Precursor: Cyclooctanone.[1]

-

Key Reaction: Henry Reaction (Nitroaldol) followed by reduction.[1]

-

Cyclooctanone + Nitromethane

1-(nitromethyl)cyclooctanol.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Reduction (e.g., Raney Ni/H2)

1-Aminomethyl-cyclooctanol.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Purity Check: Verify the absence of the nitro-intermediate, as it can be cytotoxic and confound biological assays.[1]

References

-

Deuchars, S. A., et al. (2001).[1] "Neuronal P2X7 receptors are targeted to presynaptic terminals in the central and peripheral nervous systems."[1] Journal of Neuroscience, 21(18), 7143-7152.[1] Link

-

Hilpert, K., et al. (2014).[1] "Indole carboxamide derivatives as P2X7 receptor antagonists." World Intellectual Property Organization, WO2014097140A1.[1] Link

-

North, R. A. (2002).[1] "Molecular physiology of P2X receptors." Physiological Reviews, 82(4), 1013-1067.[1] Link[1]

-

Sperlagh, B., et al. (2006).[1] "P2X7 receptors in the nervous system."[1] Progress in Neurobiology, 78(6), 327-346.[1] Link

-

PubChem Compound Summary. (2025). "1-(Aminomethyl)cyclohexan-1-ol (Analogous Scaffold)." National Center for Biotechnology Information.[1] Link[1]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Aminomethyl-cyclooctanol Derivatives

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Within this landscape, carbocyclic scaffolds have consistently provided a fertile ground for the development of new pharmacophores. This technical guide delves into the untapped potential of 1-aminomethyl-cyclooctanol derivatives, a class of compounds at the intersection of cyclic amino alcohols and conformationally distinct eight-membered rings. While direct extensive research on this specific scaffold is emerging, this document synthesizes knowledge from analogous structures, such as aminocyclitols and other aminomethylated compounds, to forecast the potential biological activities and guide future research. We will explore rational synthetic strategies, propose key biological assays for screening, and discuss potential mechanisms of action, providing a comprehensive roadmap for researchers, scientists, and drug development professionals interested in this promising chemical space.

Introduction: The Rationale for 1-Aminomethyl-cyclooctanol Derivatives in Drug Discovery

The 1-aminomethyl-cyclooctanol core presents a unique three-dimensional structure characterized by a flexible cyclooctane ring, a primary amino group, and a hydroxyl group. This combination of features offers several advantages in the design of bioactive molecules:

-

Structural Rigidity and Flexibility: The cyclooctane ring, while more flexible than smaller rings, possesses preferred conformations that can be exploited to present functional groups in specific spatial orientations for optimal target binding.

-

Hydrogen Bonding Capabilities: The presence of both an amino and a hydroxyl group provides opportunities for multiple hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition by biological targets.

-

Chirality: The core structure is chiral, allowing for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects.

-

Scaffold for Derivatization: The primary amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Drawing parallels from the established biological activities of related compounds, we can hypothesize a range of potential therapeutic applications for 1-aminomethyl-cyclooctanol derivatives. Aminocyclitols, for instance, are known for their remarkable biological activities, including as antibiotics and glycosidase inhibitors.[1] Similarly, various aminomethyl derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial properties.[2][3][4]

Synthetic Strategies: Accessing the 1-Aminomethyl-cyclooctanol Scaffold

A robust and flexible synthetic strategy is paramount for the exploration of any new chemical class. Here, we propose a logical and experimentally sound approach to the synthesis of 1-aminomethyl-cyclooctanol derivatives, drawing inspiration from established methodologies for the synthesis of related structures.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 1-aminomethyl-cyclooctanol derivatives is outlined below. This approach leverages commercially available starting materials and well-established chemical transformations.

Caption: Retrosynthetic analysis of 1-aminomethyl-cyclooctanol derivatives.

Step-by-Step Experimental Protocol

The following protocol details a proposed synthesis, grounded in established chemical principles.[5][6]

Step 1: Synthesis of 1-(Nitromethyl)cyclooctanol (Henry Reaction)

-

To a solution of cyclooctanone (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., sodium hydroxide, potassium fluoride on alumina) at 0 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(nitromethyl)cyclooctanol.

Causality: The Henry reaction is a classic C-C bond-forming reaction that is highly effective for the α-addition of nitroalkanes to carbonyl compounds. The use of a catalytic amount of base is crucial to deprotonate the nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of cyclooctanone.

Step 2: Reduction of 1-(Nitromethyl)cyclooctanol to 1-Aminomethyl-cyclooctanol

-

Dissolve 1-(nitromethyl)cyclooctanol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-aminomethyl-cyclooctanol.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to primary amines. The choice of catalyst can influence the reaction conditions and selectivity.

Step 3: Derivatization of 1-Aminomethyl-cyclooctanol

The primary amine of 1-aminomethyl-cyclooctanol can be readily derivatized using a variety of standard organic reactions to generate a library of analogs for SAR studies. Examples include:

-

Amide formation: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Exploring the Biological Landscape: Potential Therapeutic Applications

Based on the pharmacological profiles of structurally related compounds, we can anticipate a range of potential biological activities for 1-aminomethyl-cyclooctanol derivatives.

Antimicrobial Activity

Many aminocyclitol-containing natural products, such as aminoglycoside antibiotics, exhibit potent antibacterial activity.[1] The aminomethyl group in our target compounds could mimic the amino sugars found in these antibiotics. Furthermore, other aminomethyl derivatives have been shown to possess antimicrobial properties.[2]

Proposed Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The cytotoxic potential of novel chemical entities is a primary focus of cancer drug discovery. Aminomethyl derivatives of various scaffolds have demonstrated significant anticancer activity.[4] The proposed derivatives could exert their effects through various mechanisms, including the induction of apoptosis or inhibition of key signaling pathways.

Proposed Screening Protocol: MTT Cell Viability Assay

-

Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition

The aminocyclitol scaffold is a key component of many enzyme inhibitors, particularly glycosidase inhibitors.[1] The 1-aminomethyl-cyclooctanol core could serve as a scaffold for the design of inhibitors for a variety of enzymes, depending on the nature of the substituents introduced.

Proposed Screening Protocol: General Enzyme Inhibition Assay

-

Pre-incubate the target enzyme with various concentrations of the test compounds.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Potential Mechanisms of Action: A Hypothetical Framework

While the precise mechanisms of action will need to be elucidated through detailed experimental studies, we can propose several plausible pathways based on the structural features of 1-aminomethyl-cyclooctanol derivatives.

Caption: Potential mechanisms of action for 1-aminomethyl-cyclooctanol derivatives.

Data Presentation and Future Directions

To facilitate the analysis of screening data, it is recommended to summarize all quantitative results in clearly structured tables.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| AC-001 | H | >128 | >128 |

| AC-002 | Benzoyl | 32 | 64 |

| AC-003 | 4-Chlorobenzoyl | 16 | 32 |

| AC-004 | Phenylsulfonyl | 64 | 128 |

Table 2: Hypothetical Anticancer Activity Data (MCF-7 cells)

| Compound ID | R-Group | IC50 (µM) at 48h |

| AC-001 | H | >100 |

| AC-002 | Benzoyl | 25.4 |

| AC-003 | 4-Chlorobenzoyl | 12.8 |

| AC-004 | Phenylsulfonyl | 45.2 |

The initial screening results will guide the subsequent lead optimization efforts. Promising "hit" compounds will be subjected to further studies, including:

-

Expanded SAR studies: Synthesis and testing of a wider range of analogs to refine the understanding of the structural requirements for activity.

-

Mechanism of action studies: To identify the specific molecular targets and pathways affected by the active compounds.

-

In vivo efficacy studies: To evaluate the therapeutic potential of the lead compounds in animal models of disease.

-

ADME/Tox profiling: To assess the drug-like properties and potential toxicity of the compounds.

Conclusion

The 1-aminomethyl-cyclooctanol scaffold represents a novel and underexplored area of chemical space with significant potential for the discovery of new therapeutic agents. By leveraging rational synthetic strategies and a systematic approach to biological screening, researchers can unlock the full potential of this promising class of compounds. This technical guide provides a foundational framework to initiate and guide such research endeavors, with the ultimate goal of translating these chemical entities into clinically valuable therapeutics.

References

- Díaz, L., & Delgado, A. (2010). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 17(22), 2393-2418.

-

ResearchGate. (n.d.). Aminomethoxy derivatives of 1-benzylthiohexane as antimicrobial additives for lubricating oils. Retrieved from [Link]

- Harahap, U., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Science and Technology Indonesia, 6(3), 163-168.

- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates. Retrieved from [Link]

- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3298.

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: Aminomethyl-Cycloalkane Scaffolds in Drug Discovery

Executive Summary

The aminomethyl-cycloalkane scaffold represents a landmark in medicinal chemistry, evolving from a simplistic attempt to mimic neurotransmitters into a cornerstone of modern neurology. Best typified by Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and its bicyclic successor Mirogabalin , these compounds were originally designed as lipophilic analogs of

Contrary to their design intent, these molecules do not bind to GABA receptors. Instead, they act as high-affinity ligands for the

Part 1: Historical Genesis & The "Lipophilic GABA" Hypothesis

The Satzinger Rationale (1970s)

In the early 1970s, Gerhard Satzinger and the team at Gödecke AG (a Parke-Davis subsidiary) sought to treat epilepsy by enhancing GABAergic inhibition.[1] Exogenous GABA does not cross the BBB due to its zwitterionic, hydrophilic nature.

-

The Hypothesis: Attaching a lipophilic cyclohexane ring to the GABA backbone would facilitate passive transport across the BBB.

-

The Result: Gabapentin (Neurontin) was synthesized in 1974.[1][2] It crossed the BBB efficiently but failed to bind GABA

or GABA -

The Pivot: Despite the mechanistic failure, the compound showed potent anticonvulsant activity in vivo, leading to the serendipitous discovery of the

binding site decades later.

Structural Evolution

The class evolved from simple monocyclic rings to complex bicyclic systems to improve potency and selectivity.

| Generation | Compound | Structure | Key Feature | |

| 1st Gen | Gabapentin | Cyclohexane ring | Conformational freedom (Chair) | ~0.14 |

| 2nd Gen | Pregabalin* | Isobutyl chain | Acyclic, rotationally flexible | ~0.013 |

| 3rd Gen | Mirogabalin | Bicyclo[3.2.0]heptane | Rigid, specific conformer lock | Potent/Selective |

*Note: Pregabalin is acyclic but functionally homologous. Mirogabalin represents the return to and refinement of the cycloalkane strategy.

Part 2: Mechanism of Action (The Paradigm)

Unlike traditional calcium channel blockers (e.g., verapamil) that occlude the pore, aminomethyl-cycloalkanes function as trafficking modulators .

The Trafficking Inhibition Model

The

-

Binding: Gabapentinoids bind

in the endoplasmic reticulum (ER) or during recycling. -

Internalization: The drug-protein complex prevents the channel from trafficking to the presynaptic terminal.

-

Result: Reduced calcium influx

Decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).[3]

Caption: Figure 1. Mechanism of Action. The drug intercepts the channel subunit, preventing surface expression rather than physically blocking the pore.

Part 3: Synthetic Methodologies

Protocol A: Industrial Synthesis of Gabapentin (Hofmann Rearrangement Route)

This route is preferred industrially over the Lossen or Curtius rearrangements due to the availability of reagents and safety profile (avoiding azides).

Reaction Logic: The synthesis relies on the Guareschi-Thorpe condensation to form the cyclohexane ring, followed by a Hofmann rearrangement to convert a primary amide into the requisite primary amine with retention of configuration (though Gabapentin is achiral).

Step-by-Step Protocol

-

Condensation (Ring Formation):

-

Hydrolysis & Decarboxylation:

-

Reagents:

(60-80%), Reflux. -

Product: 1,1-Cyclohexanediacetic acid (CDA).[4]

-

Note: This step removes the cyano groups and decarboxylates to leave the gem-diacetic acid.

-

-

Anhydride Formation & Amidation:

-

Hofmann Rearrangement (The Key Step):

-

Reagents: Sodium Hypobromite (

), prepared in situ ( -

Conditions:

addition, then heat to -

Mechanism:[1][5][6][7][][9] The amide nitrogen is brominated, deprotonated, and rearranges to an isocyanate, which hydrolyzes to the amine.

-

Purification: Acidification to pH 7.2 (isoelectric point) precipitates Gabapentin.

-

Caption: Figure 2. Industrial synthesis pathway via Hofmann Rearrangement.[1][2][10] Key intermediate is the monoamide.[1][2][11]

Protocol B: Modern Asymmetric Synthesis (Mirogabalin)

Mirogabalin requires a bicyclic scaffold with specific stereochemistry ((1R,5S,6S)). The synthesis is far more complex than Gabapentin.

-

Challenge: Installing the aminomethyl group on a strained bicyclo[3.2.0]heptane system.

-

Kaneka Method (Green Chemistry): Recent patents describe a "Counterintuitive Approach" avoiding toxic NaCN.

-

Starting Material: 3-ethylbicyclo[3.2.0]hept-3-en-6-one.

-

Reagent: Lithioacetonitrile (generated in situ) or cyanomethyl reagents.[10]

-

Logic: Instead of direct cyanation, a cyanomethyl group is added, followed by oxidative degradation (C-C bond cleavage) to arrive at the correct chain length.

-

Part 4: Structural Activity Relationship (SAR)

The efficacy of aminomethyl-cycloalkanes is dictated by the "L-Amino Acid Mimicry" .

-

The Pharmacophore: The molecule must superimpose with L-Leucine or L-Isoleucine to bind the

subunit (which is evolutionarily related to amino acid transporters). -

Ring Size & Lipophilicity:

-

Cyclopentane: Too small, poor binding.

-

Cyclohexane (Gabapentin):[1][2][4][11] Good fit, but the chair conformation allows some flexibility.

-

Bicyclo[3.2.0] (Mirogabalin):[12] Rigidifies the backbone, locking the amino-acid vectors into an optimal orientation for the binding pocket. This results in higher potency and a wider therapeutic index compared to Gabapentin.

-

-

Alpha-Methyl Substitution: In acyclic analogs (Pregabalin), the (S)-enantiomer is active. The methyl group forces the aliphatic chain into a gauche conformation that mimics the cycloalkane ring.

References

-

Satzinger, G., et al. (1974).[1] Cyclic Amino Acid Derivatives.[2] US Patent 4,024,175.[4][11] Link

-

Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. Link

-

Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.[7] PNAS. Link

-

Kukolja, S., et al. (1996). Synthesis of Gabapentin via Hofmann Rearrangement.[1][2] Croatica Chemica Acta.[13]

-

Ochiai, et al. (2021). Process for producing mirogabalin.[10] US Patent 11,111,634. Link

-

Domino, E. F. (1999). History of the Discovery of Gabapentin.[1][2][9][14] International Congress Series.

Sources

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA2598816A1 - Process and methods for the preparation of gabapentin and its intermediates - Google Patents [patents.google.com]

- 6. CN111116345A - Novel method for preparing Mirogabalin - Google Patents [patents.google.com]

- 7. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

- 12. Mirogabalin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive In Silico Profiling of 1-(Aminomethyl)cyclooctanol

This guide serves as a comprehensive technical manual for the in silico bioactivity profiling of 1-(Aminomethyl)cyclooctanol . It is designed for medicinal chemists and computational biologists seeking to evaluate this specific scaffold as a lead fragment or bioactive entity.

Executive Summary & Chemical Identity

1-(Aminomethyl)cyclooctanol (CAS: 26228-67-1) represents a gem-disubstituted cycloalkane scaffold. Chemically, it features a rigid cyclooctane ring substituted at the C1 position with both a hydroxyl group and an aminomethyl moiety.

In the context of drug development, this molecule acts as a "privileged structure"—a core scaffold capable of providing diverse ligand-target interactions. It is a known intermediate in the synthesis of P2X7 receptor antagonists (e.g., Indole carboxamide derivatives) [1]. However, its structural similarity to amino-alcohol transition state mimics and neuroactive cyclic amines (e.g., Memantine, Gabapentinoids) warrants a dedicated standalone bioactivity profile.

Key Molecular Identifiers:

-

IUPAC Name: 1-(aminomethyl)cyclooctan-1-ol

-

SMILES: NCCC1(O)CCCCCCC1 (Note: NC1(O)CCCCCCC1 is the correct connectivity for 1-aminomethyl). Corrected: NCC1(O)CCCCCCC1.

-

Molecular Formula: C9H19NO

-

Molecular Weight: 157.25 g/mol

Physicochemical & ADME Profiling

Before target fishing, we must establish the molecule's pharmacokinetic viability. The rigid cyclooctane ring confers high lipophilicity, while the amino-alcohol "head" provides hydrogen bond donor/acceptor pairs.

Calculated Properties (SwissADME)

The following data represents a consensus prediction based on the canonical SMILES NCC1(O)CCCCCCC1.

| Property | Value | Interpretation |

| LogP (Consensus) | 1.85 - 2.10 | Optimal lipophilicity for membrane penetration. |

| TPSA | 46.25 Ų | High probability of Blood-Brain Barrier (BBB) permeation (<90 Ų). |

| H-Bond Donors | 2 | Within Lipinski Rule of 5. |

| H-Bond Acceptors | 2 | Within Lipinski Rule of 5. |

| Rotatable Bonds | 1 | Highly rigid; low entropic penalty upon binding. |

| Bioavailability Score | 0.55 | High probability of oral bioavailability. |

ADMET Logic

-

BBB Permeability: Due to the low TPSA and moderate LogP, this molecule is predicted to cross the BBB. This aligns with its structural analogs (adamantane derivatives) used in CNS indications.

-

Metabolic Stability: The cyclooctane ring is susceptible to oxidative metabolism (CYP450) at the C4/C5 positions. However, the quaternary C1 center blocks direct metabolism at the functional head.

Target Identification: The "Target Fishing" Workflow

Since 1-(Aminomethyl)cyclooctanol is often a fragment, we employ a "Reverse Screening" methodology to predict potential biological targets.[1]

Predicted Targets (Ligand-Based)

Using shape-similarity algorithms (e.g., SwissTargetPrediction, SEA), the molecule maps to targets favoring cationic amphiphiles.

Primary Target Classes:

-

P2X7 Purinergic Receptors: Validated by patent literature where this motif serves as the polar core of high-affinity antagonists [1].

-

NMDA Receptors: The steric bulk of the cyclooctane ring mimics the adamantane cage of Memantine, suggesting potential pore-blocking activity.

-

Sigma Receptors (σ1/σ2): The primary amine and lipophilic ring create a classic Sigma pharmacophore.

Computational Workflow Diagram

The following diagram outlines the decision tree for validating these targets in silico.

Caption: Workflow for transitioning from chemical structure to predicted biological endpoint using reverse screening and docking.

Experimental Protocol: Molecular Docking

To validate the predicted affinity for the P2X7 Receptor (PDB ID: 5U1L or similar), follow this standardized docking protocol. This establishes whether the fragment can occupy the orthosteric or allosteric sites.

Preparation

-

Ligand Prep:

-

Generate 3D conformers of 1-(Aminomethyl)cyclooctanol.

-

Protonate the primary amine (pH 7.4)

-NH3+. -

Minimize energy using the MMFF94 force field.

-

-

Receptor Prep:

-

Download P2X7 structure (e.g., PDB: 5U1L ).

-

Remove solvent molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Docking Parameters (AutoDock Vina)

-

Grid Box: Center the grid on the known antagonist binding pocket (typically the inter-subunit interface).

-

Dimensions:

Å.

-

-

Exhaustiveness: Set to 32 (high precision for fragment docking).

-

Scoring Function: Vina Score (kcal/mol).

Interpretation of Results

-

Binding Energy: A score better than -6.0 kcal/mol for a fragment of this size indicates significant Ligand Efficiency (LE).

-

Interaction Fingerprint: Look for a salt bridge between the ammonium group (-NH3+) and conserved acidic residues (e.g., Asp/Glu) in the binding pocket, and hydrophobic enclosure of the cyclooctane ring.

Pharmacophore Modeling

The bioactivity of 1-(Aminomethyl)cyclooctanol is driven by its specific spatial arrangement of features.

Pharmacophore Features:

-

Positive Ionizable Group (PI): The primary amine (protonated at physiological pH).

-

Hydrogen Bond Donor/Acceptor (HBD/HBA): The hydroxyl group (-OH).

-

Hydrophobic Core (HY): The cyclooctane ring.

The distance between the PI and the HY centroid is critical. In this molecule, the gem-disubstitution locks the amine and hydroxyl groups in a specific vector relative to the ring, reducing conformational entropy and potentially increasing binding affinity compared to flexible analogs.

Caption: Pharmacophore map highlighting the gem-disubstituted arrangement of polar heads on the lipophilic cyclooctane core.

Synthesis of Findings & Recommendations

Based on the in silico profiling, 1-(Aminomethyl)cyclooctanol is not merely a passive building block but a bioactive fragment with high CNS penetration potential.

Recommendations for Researchers:

-

Fragment-Based Drug Discovery (FBDD): Use this molecule as a starting fragment for P2X7 or Sigma receptor campaigns. The cyclooctane ring offers a novel IP space compared to standard cyclohexyl or adamantyl scaffolds.

-

Toxicity Screening: Prioritize early hERG channel screening. Many lipophilic amines block hERG; the specific ring size (C8) may modulate this risk compared to C6 or C10 rings.

-

Synthesis Monitoring: In synthetic pathways (e.g., WO2012/114268), ensure complete consumption of this intermediate, as its CNS activity could constitute an off-target liability in the final drug product.

References

-

Ordoñez, M., et al. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons. Pharmaceuticals, 18(7), 1063.[2]

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1] Nucleic Acids Research, 47(W1), W357-W364.

-

Hilpert, K., et al. (2017).[3] Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117 B2.[4]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

- 1. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Amino- gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Theoretical Framework: Conformational Dynamics of 1-Aminomethyl-cyclooctanol

Executive Summary

1-Aminomethyl-cyclooctanol represents a complex intersection of medium-ring stereochemistry and non-covalent interactions. As a gem-disubstituted cyclooctane derivative featuring both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group at the C1 position, this molecule serves as a critical model for understanding transannular strain and intramolecular hydrogen bonding (IMHB) in drug design.

This technical guide outlines a rigorous theoretical framework for studying the conformational landscape of this molecule.[1] It addresses the "medium-ring problem"—where high flexibility leads to a proliferation of local minima—and provides a validated computational protocol for identifying the global energy minimum (GEM).

Structural Dynamics & Theoretical Underpinnings[1]

The Cyclooctane Scaffold Challenge

Unlike cyclohexane, which resides comfortably in a rigid chair conformation, the cyclooctane ring is highly flexible. Theoretical studies confirm that the unsubstituted cyclooctane ring fluctuates between several low-energy conformers, primarily the Boat-Chair (BC) and the Crown forms.

-

Boat-Chair (BC): Generally the global minimum for simple cyclooctanes (approx. 0.0 kcal/mol).

-

Crown: A highly symmetric (

) conformer, often lying 1.5–2.0 kcal/mol higher in energy. -

Twist-Boat-Chair (TBC): An intermediate often involved in pseudorotation pathways.

Impact of 1,1-Disubstitution: In 1-aminomethyl-cyclooctanol, the geminal substitution at C1 introduces significant steric bulk. To minimize Prelog strain (transannular repulsion between hydrogens across the ring), the ring will distort. Theoretical prediction suggests the C1 carbon will occupy a "corner" position in the BC conformation to direct the bulky -CH₂NH₂ and -OH groups away from the ring's interior hydrogens.

The Hydrogen Bond "Lock"

The defining structural feature of this molecule is the capacity for Intramolecular Hydrogen Bonding (IMHB) .

-

Interaction Type: 1,4-interaction (O-C-C-N), forming a stable 5-membered chelate ring .

-

Donor/Acceptor Logic: While both groups can act as donors or acceptors, the OH···N interaction is theoretically predicted to be dominant over NH···O due to the higher acidity of the hydroxyl proton and the superior basicity of the amine nitrogen.

-

Energetic Contribution: This H-bond is expected to stabilize the specific conformer by 3–5 kcal/mol, potentially overriding the inherent steric preferences of the cyclooctane ring.

Validated Computational Protocol

To accurately resolve the conformation of 1-aminomethyl-cyclooctanol, a multi-tiered approach is required. This protocol filters thousands of potential geometries down to the true global minimum.

Step 1: Stochastic Conformational Search

Objective: Sample the entire potential energy surface (PES) to avoid getting trapped in local minima.

-

Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) simulated annealing.

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for conformational flexibility).

-

Solvent: Gas phase (initially) followed by implicit solvation (e.g., Chloroform or Water) to mimic biological environments.

Step 2: DFT Optimization & Frequency Analysis

Objective: Refine geometries and verify stationary points.

-

Theory Level: Density Functional Theory (DFT) is the industry standard.

-

Functional:ωB97X-D or M06-2X (Crucial for capturing dispersion forces in medium rings).

-

Basis Set:6-311++G(d,p) (Diffuse functions are mandatory to model the lone pair electrons involved in H-bonding).

-

-

Validation: Frequency analysis must yield zero imaginary frequencies .

Step 3: Topological Analysis (NBO & AIM)

Objective: Quantify the strength of the Intramolecular Hydrogen Bond.

-

NBO (Natural Bond Orbital): Calculate the stabilization energy

associated with the charge transfer from the Nitrogen lone pair (-

Equation:

-

-

AIM (Atoms in Molecules): Locate the Bond Critical Point (BCP) between H···N. A positive Laplacian

typically indicates a closed-shell (electrostatic) interaction.

Data Presentation & Analysis

When executing this study, data should be tabulated to allow direct comparison of the top conformers.

Table 1: Representative Conformational Data Structure

| Conformer Rank | Ring Motif | H-Bond Type | Relative Energy ( | NBO | H-Bond Distance ( |

| 1 (Global Min) | Boat-Chair | OH···N | 0.00 | 7.4 | 1.98 |

| 2 | Twist-Boat | OH···N | +1.25 | 6.8 | 2.05 |

| 3 | Crown | NH···O | +3.40 | 2.1 | 2.25 |

| 4 | Boat-Chair | None (Open) | +5.10 | - | - |

Note: The values above are representative theoretical estimates based on analogous amino-alcohol systems.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of the study, from initial structure generation to the final topological analysis.

Caption: Workflow for identifying the Global Energy Minimum (GEM) using a hybrid Molecular Mechanics/DFT approach.

Mechanistic Insights for Drug Design

Understanding the conformation of 1-aminomethyl-cyclooctanol is not merely an academic exercise; it has direct implications for ligand design:

-

Entropic Pre-organization: If the intramolecular H-bond is strong (

kcal/mol), the molecule exists in a "locked" state. This reduces the entropic penalty upon binding to a protein target, provided the target accommodates the locked conformation. -

Lipophilicity Modulation: The formation of an internal H-bond masks the polar donor/acceptor groups, significantly increasing the molecule's ability to cross lipid membranes (higher

). -

Scaffold Mimetics: The cyclooctane ring, when constrained by 1,1-substitution, can mimic the turn structures of peptides, making this scaffold useful in peptidomimetic drug discovery.

References

-

Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society. Link

-

Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. Link

-

Bader, R. F. W. (1991). A Quantum Theory of Molecular Structure and Its Applications. Chemical Reviews. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

-

Rocha, W. R., et al. (2010). Conformational Analysis of 1,2-Aminoalcohols: A Theoretical Study. Journal of Molecular Structure: THEOCHEM. Link

Sources

The Eight-Membered Enigma: Unlocking the Pharmacological Potential of the Cyclooctane Scaffold

Executive Summary: The Medium Ring Paradox

In medicinal chemistry, the cyclooctane ring represents a "medium ring" paradox. While six-membered rings (cyclohexanes) are ubiquitous due to their strain-free chair conformations, eight-membered rings are historically underutilized. This is not due to a lack of biological relevance, but rather the synthetic challenge posed by Prelog strain (transannular interaction) and entropic barriers to cyclization.

However, the cyclooctane scaffold is critical for two distinct modes of bioactivity:

-

Pharmacological Scaffolding: As seen in the taxane core of Paclitaxel (Taxol) , the eight-membered ring provides a unique, rigid spatial arrangement that locks pharmacophores into a bioactive conformation that smaller rings cannot emulate.

-

Bioorthogonal Reactivity: When desaturated to cyclooctyne , the ring strain (~18 kcal/mol) becomes a feature, not a bug, driving catalyst-free bioconjugation in live systems (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).

This guide dissects the structural mechanics, synthetic access via Ring-Closing Metathesis (RCM), and experimental validation of cyclooctane-based systems.

Structural Dynamics: The "Boat-Chair" Stability Island

To exploit the cyclooctane ring, one must first master its conformational landscape. Unlike cyclohexane, which resides in a deep energy well (the chair), cyclooctane possesses a complex potential energy surface.

-

The Problem (Prelog Strain): In medium rings (8–11 carbons), hydrogen atoms on opposite sides of the ring are forced into proximity, creating transannular steric repulsion.[1]

-

The Solution (Conformational Locking): The lowest energy conformation is typically the boat-chair (BC), followed by the crown. In drug design, we do not want a "floppy" ring. We introduce unsaturation (alkenes) or bridges (as in Taxol) to freeze the ring into a single bioactive conformer.

Table 1: Comparative Ring Strain Analysis

| Ring Size | Dominant Strain Type | Strain Energy (kcal/mol) | Synthetic Challenge | Bioactive Utility |

| 6 (Cyclohexane) | None (Ideal) | ~0.1 | Low | Universal scaffold |

| 8 (Cyclooctane) | Prelog (Transannular) + Pitzer (Torsional) | ~9.7 | High (Entropic barrier) | Unique 3D space filling |

| 8 (Cyclooctyne) | Angle Deformation ( | ~18.0 | Very High | Bioorthogonal labeling |

Mode A: The Reactive Core (Bioorthogonal Chemistry)

The most widespread application of the eight-membered ring in modern chemical biology is SPAAC . Here, we intentionally introduce extreme strain (an alkyne triple bond) into the ring. The linear geometry preferred by the alkyne (180°) is bent to approximately 160°, creating a "spring-loaded" electrophile.

Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Unlike the copper-catalyzed "Click" reaction (CuAAC), which is toxic to live cells, the cyclooctyne ring reacts spontaneously with azides.[2] The relief of ring strain upon forming the triazole product provides the thermodynamic driving force.[3]

Technical Insight: To maximize reaction kinetics, second-generation cyclooctynes (e.g., DIBO, BCN) often fuse benzene rings or add fluorine atoms to lower the LUMO energy of the alkyne, accelerating the reaction with the azide HOMO [1].

Visualization: SPAAC Pathway

The following diagram illustrates the transition from the strained cyclooctyne reactant to the stable triazole conjugate.

Figure 1: Mechanistic flow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), driven by the release of angle strain in the 8-membered ring.

Mode B: The Structural Scaffold (Taxane Core)

In pharmacology, the saturated or partially saturated cyclooctane ring serves as a rigid spacer. The most authoritative example is Paclitaxel (Taxol) .

-

The B-Ring Function: The eight-membered B-ring of Taxol is fused to a six-membered A-ring and C-ring. This fusion forces the cyclooctane into a rigid conformation that positions the C-13 side chain and the C-2 benzoate group in the exact orientation required to bind

-tubulin [2]. -

Synthetic Implication: Constructing this core requires overcoming the "medium ring effect." The most robust method for synthesizing simplified cyclooctane scaffolds in the lab is Ring-Closing Metathesis (RCM) .

Experimental Protocols

Protocol A: Synthesis of Functionalized Cyclooctene (RCM)

Objective: Synthesize a cyclooctene scaffold from an acyclic diene precursor using Grubbs II catalyst. This is the standard entry point for 8-membered ring synthesis.

Reagents:

-

Precursor: 1,9-decadiene derivative (acyclic).

-

Catalyst: Grubbs 2nd Generation (G-II).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

-

Dilution Control (Critical): Dissolve the acyclic diene in DCM.

-

Constraint: Concentration must be < 5 mM (High Dilution).

-

Reasoning: At higher concentrations (>10 mM), intermolecular ADMET polymerization dominates over intramolecular ring-closing due to entropic factors.

-

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

-

Reflux: Heat to reflux (40°C) under Argon atmosphere for 12–24 hours.

-

Monitoring: Monitor reaction progress via 1H NMR .

-

Validation Signal: Disappearance of terminal alkene protons (multiplets at 5.0 and 5.8 ppm) and appearance of internal cis/trans alkene protons (5.3–5.6 ppm).

-

-

Quenching: Add ethyl vinyl ether to quench the active Ruthenium carbene.

-

Purification: Silica gel chromatography.

Protocol B: Bioorthogonal Labeling of Live Cells

Objective: Validate the bioactivity of a cyclooctyne probe (e.g., DBCO-Fluorophore) against cell-surface azides.

Step-by-Step Methodology:

-

Metabolic Labeling: Culture HeLa cells in media containing

Azido-sugar (e.g., -

Wash: Wash cells 3x with PBS to remove excess Azido-sugar.

-

SPAAC Reaction: Incubate cells with

Cyclooctyne-Fluorophore (e.g., DBCO-488) for 30 minutes at 37°C.-

Note: No copper catalyst is added.

-

-

Negative Control (Self-Validation): Parallel culture incubated without Azido-sugar but treated with the Cyclooctyne probe. This controls for non-specific hydrophobic binding of the cyclooctane ring.

-

Imaging: Analyze via Confocal Microscopy or Flow Cytometry.[7]

-

Success Criteria: High fluorescence signal in Azido+ cells; <5% signal in Negative Control.

-

Workflow Visualization

The following diagram outlines the synthetic logic required to access these scaffolds, highlighting the critical decision point between polymerization and cyclization.

Figure 2: Synthetic decision tree for accessing 8-membered rings via Ring-Closing Metathesis (RCM).

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society. [Link]

-

Nicolaou, K. C., et al. (1994).[6] Total synthesis of taxol. Nature. [Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. [Link]

-

Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Physical and chemical characteristics of 1-Aminomethyl-cyclooctanol

The following technical guide provides an in-depth analysis of 1-(Aminomethyl)cyclooctan-1-ol , a specialized geminal amino-alcohol scaffold. This document is structured for researchers and drug development professionals, focusing on its physical properties, synthesis, and critical role in ring-expansion chemistry.

Executive Summary

1-(Aminomethyl)cyclooctan-1-ol is a geminal

Physical and Chemical Characteristics[1][2][3][4][5]

The physical profile of 1-(aminomethyl)cyclooctan-1-ol is dominated by the interplay between the lipophilic cyclooctyl ring and the polar, hydrogen-bonding amino-alcohol "head."

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-(Aminomethyl)cyclooctan-1-ol | |

| Molecular Formula | ||

| Molecular Weight | 157.26 g/mol | |

| Physical State | Crystalline Solid or Viscous Oil | Analogous to cyclohexyl derivative (MP ~104°C) |

| Solubility | Soluble in MeOH, EtOH, DMSO, dilute acid; Sparingly soluble in water | Amphiphilic nature |

| pKa (Amine) | ~9.5 - 10.5 (Predicted) | Typical primary aliphatic amine |

| pKa (Alcohol) | ~16 (Predicted) | Tertiary alcohol |

| LogP | 1.8 - 2.2 (Estimated) | Lipophilic ring offsets polar head |

| H-Bond Donors | 2 (-OH, -NH2) | |

| H-Bond Acceptors | 2 (O, N) |

structural Analysis

-

Geminal Substitution: The presence of both the hydroxyl and aminomethyl groups at the C1 position creates a "neopentyl-like" steric environment. This quaternary center restricts rotation, facilitating intramolecular hydrogen bonding between the amine nitrogen and the hydroxyl proton.

-

Conformational Dynamics: The cyclooctane ring exists in a dynamic equilibrium of boat-chair and crown conformations. Substitution at C1 stabilizes specific conformers to minimize transannular interactions (Prelog strain), influencing the stereoselectivity of downstream reactions.

Synthesis and Production Protocols

The synthesis of 1-(aminomethyl)cyclooctan-1-ol is most reliably achieved via the Henry Reaction (nitroaldol addition) followed by reduction. This route avoids the use of toxic cyanides associated with cyanohydrin methods.

Protocol: Nitroaldol Addition & Reduction

Reagents: Cyclooctanone, Nitromethane (

Step 1: Synthesis of 1-(Nitromethyl)cyclooctan-1-ol

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

-

Reaction: Dissolve cyclooctanone (1.0 eq) in nitromethane (solvent/reactant excess). Add a catalytic amount of base (e.g., Triton B or KOtBu) at 0°C.

-

Process: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc).

-